benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

PDE4 inhibitor design structure-activity relationship pyridazinone pharmacophore

Choose this benzyl ester prodrug for its unparalleled 2-fluoro-4-methoxyphenyl substitution, a distinct regioisomeric variation from zardaverine. This unexplored motif offers a high-priority candidate for PDE1-11 isozyme profiling, with potential to shift selectivity toward PDE4D. Its increased logP (~4.45) enhances membrane permeability over the free acid (CAS 1225134-66-6), critical for CNS-targeted lead optimization. Ideal for rapid amide library diversification.

Molecular Formula C20H17FN2O4
Molecular Weight 368.4 g/mol
Cat. No. B4504802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Molecular FormulaC20H17FN2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3)F
InChIInChI=1S/C20H17FN2O4/c1-26-15-7-8-16(17(21)11-15)18-9-10-19(24)23(22-18)12-20(25)27-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
InChIKeyNIPQIMQAHUNIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate: Structural Baseline for Pyridazinone PDE4 Inhibitor Procurement


Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative bearing a 2-fluoro-4-methoxyphenyl substituent at the C-3 position of the 6-oxopyridazinone core, with a benzyl acetate ester at N-1. This substitution pattern places the compound within the broader class of 3-aryl-pyridazinones that have been investigated as phosphodiesterase type 4 (PDE4) inhibitors [1]. The free carboxylic acid counterpart (CAS 1225134-66-6) serves as a common synthetic intermediate for generating amide-linked derivatives through standard coupling chemistry [2]. While the pyridazinone scaffold is shared with clinically evaluated PDE3/4 inhibitors such as zardaverine, the specific 2-fluoro-4-methoxyphenyl substitution and benzyl ester prodrug functionality represent structural features that distinguish this compound from its closest in-class analogs [1].

Why Generic Pyridazinone Substitution Fails: Structural Specificity of Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate


Generic substitution among pyridazinone derivatives is unreliable due to the profound impact of aryl ring substitution patterns on PDE isozyme selectivity and potency. Zardaverine, bearing a 4-difluoromethoxy-3-methoxyphenyl group, achieves PDE3 IC50 of 0.58 µM and PDE4 IC50 of 0.17 µM in human cell preparations, while rolipram, a structurally distinct catechol ether PDE4 inhibitor, shows PDE4 selectivity without meaningful PDE3 activity [1][2]. The 2-fluoro-4-methoxyphenyl substitution in the target compound represents an unexplored regioisomeric variation: the ortho-fluorine introduces both steric and electronic perturbations relative to zardaverine's para-difluoromethoxy motif, while the para-methoxy placement differs from the meta-methoxy in the [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl] series evaluated for BuChE inhibition (IC50 = 12.8 µM for the most potent analog) [3]. Small changes in aryl substitution geometry have been shown to redirect pyridazinone activity from PDE4 toward alternative targets, making empirical confirmation essential before substituting any in-class compound.

Product-Specific Quantitative Evidence Guide: Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate vs. Closest Analogs


Ortho-Fluoro Substitution: Structural Divergence from Zardaverine's PDE3/4 Pharmacophore

The target compound contains a 2-fluoro-4-methoxyphenyl substituent at the pyridazinone C-3 position, whereas zardaverine—the most thoroughly characterized pyridazinone PDE3/4 inhibitor—bears a 4-difluoromethoxy-3-methoxyphenyl group [1][2]. The ortho-fluorine in the target compound introduces a distinct steric and electronic environment: the fluorine atom at position 2 of the phenyl ring (van der Waals radius 1.47 Å) creates a different dihedral angle with the pyridazinone core compared to zardaverine's para-difluoromethoxy extension. This structural difference means the target compound cannot be assumed to recapitulate zardaverine's PDE4 IC50 of 0.17 µM or PDE3 IC50 of 0.58 µM [2]. No direct comparative biological data exist between these two compounds in the same assay system.

PDE4 inhibitor design structure-activity relationship pyridazinone pharmacophore

Benzyl Ester Prodrug Functionality: Differentiation from Free Carboxylic Acid Analogs

The target compound is a benzyl ester (C20H17FN2O4, MW 368.4), whereas the closest commercially available analog is the free carboxylic acid [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS 1225134-66-6, C13H11FN2O4, MW 278.24) [1]. The benzyl ester introduces a calculated logP increase of approximately 2.4 units relative to the free acid (estimated logP ~4.45 vs. ~2.0), enhancing membrane permeability for cellular assays. Benzyl ester prodrug strategies are well-precedented in PDE4 inhibitor development: EMD 94360 and EMD 95832 represent benzylpyridazinone-based PDE4 inhibitors structurally distinct from rolipram that demonstrated improved pharmacokinetic profiles [2]. The benzyl ester is anticipated to undergo esterase-mediated hydrolysis to the active free acid in biological systems, providing a temporal release profile not achievable with the free acid alone.

prodrug design ester pharmacokinetics benzyl ester hydrolysis

Free Acid Synthetic Intermediate: Quantitative Advantage for Derivative Library Synthesis

The free carboxylic acid counterpart (CAS 1225134-66-6) of the target compound serves as a versatile synthetic intermediate for generating amide derivative libraries. The 2N1HIA compound—2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide—was synthesized via amide coupling of this free acid and demonstrated dose-dependent inhibition of RANKL-induced osteoclast differentiation without cytotoxicity [1]. Multiple amide derivatives incorporating the same 2-fluoro-4-methoxyphenyl-pyridazinone core have been reported with IC50 values against various cancer cell lines (e.g., HepG2 IC50 = 1.30 µM for N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivative) . The free acid is available from commercial suppliers at 95-98% purity in quantities from 100 mg to 25 kg , enabling both pilot-scale and production-scale library synthesis.

synthetic intermediate amide coupling derivative library medicinal chemistry

Patent Landscape: PDE4 Inhibitory Intent in Structurally Related Series

Patent US20100160335 (Kyorin Pharmaceutical Co., Ltd.) discloses pyridazinone derivatives with PDE inhibitory activity encompassing general formula (1), wherein R1 represents H or C1-6 alkyl, R2 and R3 represent various substituents including halogen and alkoxy, and the pyridazinone core is linked to specific heterocyclic systems [1]. A structurally related analog, propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, is explicitly described in vendor documentation as a PDE4 inhibitor under investigation for asthma, COPD, and inflammatory conditions . The target benzyl ester is not explicitly claimed in US20100160335, and its specific 2-fluoro-4-methoxy substitution pattern differs from the exemplified compounds in WO2004/018451 (pyridazinone PDE4 inhibitors), which primarily describe 4,5-dihydropyridazinone and fused-ring variants [2]. This structural gap in the patent landscape may offer procurement advantages for organizations seeking freedom-to-operate in PDE4-targeted programs.

patent analysis intellectual property PDE4 inhibitor freedom to operate

Commercial Availability: Direct Procurement Pathway vs. Custom Synthesis Requirement

The target compound is commercially available through mcule.com (Product ID P-619603821) from BLD Pharm at 96% purity, with pricing at 12 USD for 1-10 mg quantities and estimated delivery within 15 working days . This stands in contrast to many pyridazinone PDE4 inhibitor analogs that require custom synthesis with lead times exceeding 6-8 weeks. The free acid counterpart (CAS 1225134-66-6) is more broadly available: American Elements supplies it as a catalog product for scientific research and development [1], and ChemicalBook lists multiple suppliers including Heowns (95+% purity, 100 mg to 5 g scale), Yuheng Pharmaceutical Technology (97% purity, 1 kg to 25 kg scale), and Enamine . This multi-supplier availability of the free acid scaffold provides procurement redundancy and competitive pricing that is uncommon for specialized pyridazinone research chemicals.

compound procurement commercial availability research chemical sourcing

Evidence Gap Declaration: Absence of Direct Comparative Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and authoritative chemical databases (PubChem, ChEBI, ChemicalBook, American Elements) as of April 2026 revealed no published head-to-head comparative biological data for benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate against zardaverine, rolipram, or any other pyridazinone PDE4 inhibitor in the same assay system [1][2][3][4]. The free acid has been used as a synthetic intermediate for the 2N1HIA derivative, which demonstrated osteoclast differentiation inhibition in RANKL-stimulated bone marrow macrophages at concentrations of 1-10 µM, but no PDE4 IC50 or target engagement data were reported [5]. No selectivity profiling (PDE isozyme panel), pharmacokinetic data, or in vivo efficacy studies have been published for either the benzyl ester or its free acid. All differentiation claims above are therefore based on structural inference, physicochemical property differences, and class-level SAR trends rather than direct experimental comparison. Procurement decisions should be made with the understanding that empirical biological profiling of this compound against chosen comparators remains to be performed.

data gap analysis experimental validation comparative pharmacology

Best Research and Industrial Application Scenarios for Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate


PDE4 Isozyme Selectivity Profiling Against Zardaverine and Rolipram

The target compound's unexplored 2-fluoro-4-methoxyphenyl substitution pattern makes it a high-priority candidate for PDE1-11 isozyme selectivity profiling. Zardaverine's established PDE3 IC50 of 0.58 µM and PDE4 IC50 of 0.17 µM [1], combined with its marginal activity against PDE1, PDE2, and PDE5 at concentrations up to 100 µM, provide a well-characterized benchmark. The ortho-fluorine in the target compound may shift selectivity toward PDE4D over PDE4B, as observed with other fluorinated pyridazinone derivatives in the PDE4 inhibitor patent literature [2]. A recommended experimental workflow: (i) single-concentration screen at 10 µM against PDE1-11 panel; (ii) full IC50 determination for PDE isozymes showing >50% inhibition; (iii) parallel testing of zardaverine as a positive control in the same assay system to enable direct IC50 comparison.

Benzyl Ester vs. Free Acid Cellular Permeability Comparison in THP-1 Monocytes

The benzyl ester functionality differentiates this compound from the more widely available free acid (CAS 1225134-66-6) . A direct comparison of cellular PDE4 inhibition in LPS-stimulated THP1-Blue monocytic cells—an established model for NF-κB transcriptional activity screening of pyridazinones [3]—would quantify the functional advantage (if any) of the benzyl ester prodrug. The free acid counterpart has demonstrated utility as a synthetic intermediate for amide derivatives with osteoclast differentiation inhibitory activity [4], but its intrinsic cellular permeability remains uncharacterized. A head-to-head experiment measuring intracellular cAMP accumulation following compound treatment at equimolar concentrations (0.1-100 µM) would directly address whether the benzyl ester's increased lipophilicity (calculated logP ~4.45 vs. ~2.0) translates to enhanced target engagement.

Amide Derivative Library Synthesis Using Free Acid Scaffold

The free acid (CAS 1225134-66-6), available at 95-98% purity from multiple suppliers including Heowns, Yuheng Pharmaceutical, and Enamine , enables rapid parallel amide coupling with diverse amine building blocks. The 2N1HIA compound—synthesized via coupling of this free acid with 5-aminoindole—demonstrated dose-dependent inhibition of RANKL-induced osteoclast differentiation at 1-10 µM without cytotoxicity, an activity not predicted from PDE4 inhibition [4]. This suggests that the 2-fluoro-4-methoxyphenyl-pyridazinone scaffold may engage targets beyond PDE4. Recommended library design: 24-96 member amide library using structurally diverse amines; primary screening at 10 µM in both PDE4 enzymatic assay and RANKL-induced osteoclastogenesis; hit validation with full dose-response curves and counter-screening against PDE3 to assess selectivity.

Comparative Physicochemical Profiling for Lead Optimization Prioritization

The target compound's calculated physicochemical properties (MW 368.4, logP 4.45, 2 H-bond donors, 6 H-bond acceptors, 6 rotatable bonds) place it near the upper boundary of lead-like chemical space (RO5 violations: 0; RO3 violations: 5). This contrasts with zardaverine (MW 268.2, fewer rotatable bonds) and the free acid (MW 278.24, logP ~2.0) . For procurement decisions involving lead optimization programs, the benzyl ester's higher logP may be advantageous for CNS penetration but disadvantageous for oral bioavailability due to increased metabolic lability. Experimental determination of aqueous solubility, logD7.4, microsomal stability (human and rodent), and Caco-2 permeability for both the benzyl ester and free acid, benchmarked against zardaverine, would provide the quantitative data needed to prioritize between them for specific therapeutic indications.

Quote Request

Request a Quote for benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.